molecular formula C19H25N7O2 B12151837 Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)- CAS No. 2108550-79-2

Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)-

Cat. No.: B12151837
CAS No.: 2108550-79-2
M. Wt: 383.4 g/mol
InChI Key: XXRLBQYJATUZRU-UHFFFAOYSA-N
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Description

Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)- is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring, an acetamide group, a benzimidazole moiety, and a tetrazole ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)- typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Cyclohexaneacetamide Group: This step involves the acylation of the benzimidazole derivative with cyclohexaneacetic acid or its activated derivatives (e.g., acid chlorides or anhydrides).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and tetrazole rings.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and tetrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound’s potential as a bioactive molecule can be investigated. It may exhibit antimicrobial, antiviral, or anticancer properties due to its structural features.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)- exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexaneacetamide derivatives: These compounds share the cyclohexaneacetamide core but differ in their substituents.

    Benzimidazole derivatives: Compounds with variations in the benzimidazole moiety.

    Tetrazole derivatives: Molecules featuring the tetrazole ring with different substituents.

Uniqueness

What sets Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)- apart is its combination of these three distinct moieties. This unique structure provides a versatile platform for exploring a wide range of chemical reactions and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

2108550-79-2

Molecular Formula

C19H25N7O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C19H25N7O2/c1-24-15-7-6-14(10-16(15)25(2)18(24)28)21-17(27)11-19(8-4-3-5-9-19)12-26-13-20-22-23-26/h6-7,10,13H,3-5,8-9,11-12H2,1-2H3,(H,21,27)

InChI Key

XXRLBQYJATUZRU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CC3(CCCCC3)CN4C=NN=N4)N(C1=O)C

Origin of Product

United States

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